molecular formula C30H40N2O7 B010769 Sergolexole maleate CAS No. 108674-87-9

Sergolexole maleate

Cat. No. B010769
M. Wt: 540.6 g/mol
InChI Key: AWRYUNKJBYLYFR-VRUJKGOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sergolexole maleate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a dopamine receptor agonist, meaning that it activates certain receptors in the brain that are involved in regulating mood, motivation, and other aspects of behavior. In

Mechanism Of Action

Sergolexole maleate works by activating dopamine receptors in the brain. These receptors are involved in regulating the release of dopamine, a neurotransmitter that is involved in regulating mood, motivation, and other aspects of behavior. By activating these receptors, sergolexole maleate can increase the release of dopamine and stimulate the brain's reward centers, leading to feelings of pleasure and motivation.

Biochemical And Physiological Effects

Sergolexole maleate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased feelings of pleasure and motivation. Additionally, it has been shown to increase the activity of certain enzymes that are involved in regulating dopamine levels in the brain. These effects have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Advantages And Limitations For Lab Experiments

One advantage of using sergolexole maleate in lab experiments is its well-established synthesis method and relatively low cost. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it can be difficult to control the dosage and duration of exposure in lab experiments, which can make it difficult to draw definitive conclusions about its effects.

Future Directions

There are a number of future directions for research on sergolexole maleate. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it may have potential applications in the treatment of addiction and other behavioral disorders. Further research is needed to fully understand its mechanism of action and potential applications in these areas.

Synthesis Methods

Sergolexole maleate is synthesized by combining sergolexole, a dopamine receptor agonist, with maleic acid. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The synthesis method has been well-established in the literature and is relatively simple to perform.

Scientific Research Applications

Sergolexole maleate has been used extensively in scientific research to study the role of dopamine receptors in various physiological and behavioral processes. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, it has been used to study the effects of dopamine receptor activation on reward processing, motivation, and other aspects of behavior.

properties

CAS RN

108674-87-9

Product Name

Sergolexole maleate

Molecular Formula

C30H40N2O7

Molecular Weight

540.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1

InChI Key

AWRYUNKJBYLYFR-VRUJKGOYSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

synonyms

Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1)

Origin of Product

United States

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